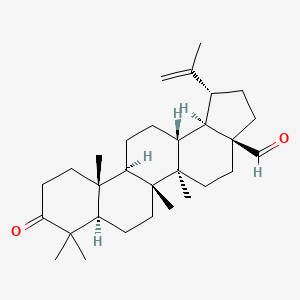

Betulonal

Übersicht

Beschreibung

Es ist für seine vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt, insbesondere in den Bereichen Krebsforschung und entzündungshemmende Behandlungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Betulonal kann aus Betulin durch eine Reihe von Oxidationsreaktionen synthetisiert werden. Der primäre Syntheseweg umfasst die Oxidation von Betulin zu Betulonsäure, gefolgt von einer Reduktion zu this compound. Häufig verwendete Reagenzien in diesen Reaktionen sind Chromtrioxid (CrO₃) für die Oxidation und Natriumborhydrid (NaBH₄) für die Reduktion .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst typischerweise die Extraktion von Betulin aus Birkenrinde, gefolgt von chemischen Umwandlungsprozessen. Die Extraktion wird üblicherweise mit Lösungsmitteln wie Ethanol oder Methanol durchgeführt. Die nachfolgenden chemischen Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor in the synthesis of other triterpenoid derivatives.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Medicine: Exhibits anti-cancer, anti-inflammatory, and anti-malarial activities. .

Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties

Wirkmechanismus

Target of Action

Betulonal primarily targets cancerous cells and the malaria parasite P. falciparum . It has been found to be cytotoxic to NCI H187 lung cancer cells and non-cancerous Vero cells . The anti-apoptotic proteins Bcl-2 and XIAP, which are overexpressed in cancerous cells, are also targeted by this compound .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, it has been found to be active against P. falciparum, indicating a potential interaction with the parasite’s biological processes . .

Biochemical Pathways

It is known that this compound can exert important anticancer activities through modulation of diverse cellular pathways

Pharmacokinetics

It is known that this compound is a derivative of the cholesterol biosynthesis inhibitor betulin

Result of Action

The molecular and cellular effects of this compound’s action primarily involve cytotoxic effects on cancer cells and non-cancerous cells . It also has activity against P. falciparum, indicating potential antimalarial effects .

Action Environment

It is known that the bioavailability of similar compounds can be improved by encapsulating them into nanocarriers

Biochemische Analyse

Biochemical Properties

Betulonal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is active against P. falciparum and cytotoxic to NCI H187 lung cancer cells and non-cancerous Vero cells . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have cytotoxic effects on lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound’s action is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanisms under these processes are still being understood .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Betulonal can be synthesized from betulin through a series of oxidation reactions. The primary synthetic route involves the oxidation of betulin to betulonic acid, followed by a reduction to this compound. Common reagents used in these reactions include chromium trioxide (CrO₃) for oxidation and sodium borohydride (NaBH₄) for reduction .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of betulin from birch bark, followed by chemical conversion processes. The extraction is usually performed using solvents like ethanol or methanol. The subsequent chemical reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Betulonal durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann weiter zu Betulonsäure oxidiert werden.

Reduktion: Es kann zu Betulinalkohol reduziert werden.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Aldehydgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO₃) in Essigsäure.

Reduktion: Natriumborhydrid (NaBH₄) in Methanol.

Substitution: Grignard-Reagenzien (z. B. Phenylmagnesiumbromid) in Ether.

Hauptprodukte, die gebildet werden

Oxidation: Betulonsäure.

Reduktion: Betulinalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer bei der Synthese anderer Triterpenoidderivate verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade und zellulärer Prozesse.

Medizin: Zeigt Antikrebs-, entzündungshemmende und antimalarielle Aktivitäten. .

Industrie: Wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von Pharmazeutika und Kosmetikprodukten eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:

Antikrebs: Induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Pfaden und Hemmung der Zellproliferation.

Entzündungshemmend: Reduziert Entzündungen durch Hemmung der Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase-2 (COX-2).

Antimalaria: Hemmt das Wachstum von Plasmodium falciparum, dem Parasiten, der Malaria verursacht

Vergleich Mit ähnlichen Verbindungen

Betulonal ist unter den Triterpenoiden aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Betulin: Der Vorläufer von this compound, bekannt für seine entzündungshemmenden und antiviralen Eigenschaften.

Betulinsäure: Ein weiteres Derivat von Betulin, das wegen seiner Antikrebs- und Anti-HIV-Aktivitäten intensiv untersucht wird.

Lupeol: Ein Triterpenoid mit entzündungshemmenden und antikanker Eigenschaften, das strukturell this compound ähnelt, aber unterschiedliche funktionelle Gruppen aufweist

This compound zeichnet sich durch seine potente Antikrebs- und Antimalaria-Aktivität aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25H,1,8-17H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAVMNJPXLZEIG-CNRMHUMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346531 | |

| Record name | Betulonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-98-9 | |

| Record name | Betulonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)

![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)

![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)

![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)